molecular formula C17H14ClN3O2S B11627865 (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11627865
M. Wt: 359.8 g/mol
InChI Key: YOXMXBZSSAFDLX-UHFFFAOYSA-N
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Description

(2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-chloroaniline with a thiazinane derivative in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • (2E)-N-(4-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • (2E)-N-(3-bromophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenylimino groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazinane ring system, characterized by the presence of sulfur and nitrogen within a five-membered ring. It also contains a chlorophenyl moiety and a phenylimino group, contributing to its unique electronic properties. The oxo functionality indicates the presence of a keto group, enhancing its reactivity and polarity, which are crucial for biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the thiazinane ring followed by the introduction of the chlorophenyl and phenylimino substituents.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) using MTT assays. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23115Apoptosis induction
Compound BHCT11620Cell cycle arrest
(2E)-N-(3-chlorophenyl)-4-oxo...MDA-MB-231TBDTBD

Antibacterial Activity

The compound has also been assessed for antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate moderate antibacterial effects, with some derivatives outperforming standard antibiotics in specific assays.

Table 2: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • DNA Interaction : Some derivatives interact with DNA, leading to strand breaks and subsequent cell death.
  • Reactive Oxygen Species (ROS) Production : The generation of ROS can induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies

A notable study demonstrated that a derivative with a similar thiazine structure exhibited significant anticancer properties in vivo, leading to reduced tumor size in mouse models. This highlights the potential therapeutic applications of compounds within this chemical class.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C17H14ClN3O2S/c18-11-5-4-8-13(9-11)19-16(23)14-10-15(22)21-17(24-14)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,19,23)(H,20,21,22)

InChI Key

YOXMXBZSSAFDLX-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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